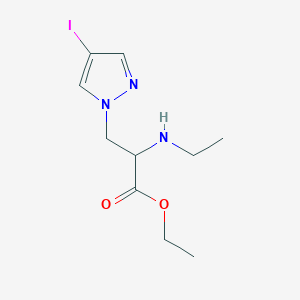
Ethyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Formation of the Propanoate Moiety: The ethylamino group is introduced via a nucleophilic substitution reaction, followed by esterification to form the ethyl propanoate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate: Similar in structure but lacks the ethylamino group.
Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is unique due to the presence of both the ethylamino group and the ethyl ester moiety, which can influence its reactivity and interactions in various applications. The iodine atom also provides a site for further functionalization, making it a versatile compound for synthetic and research purposes.
Eigenschaften
Molekularformel |
C10H16IN3O2 |
|---|---|
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
ethyl 2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-4-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
LIVUPESBDXTQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CN1C=C(C=N1)I)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
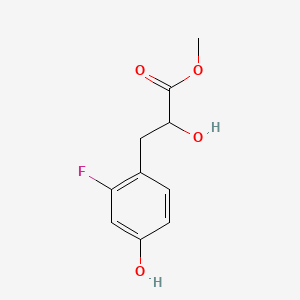
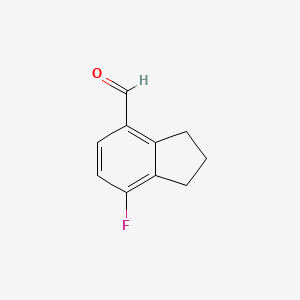
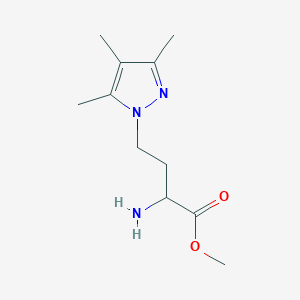

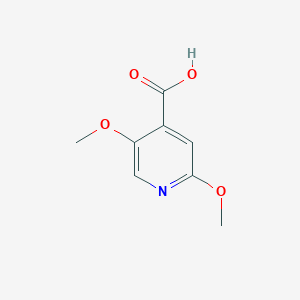
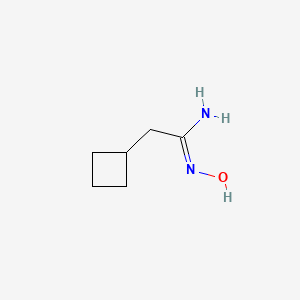
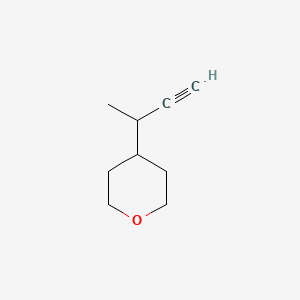
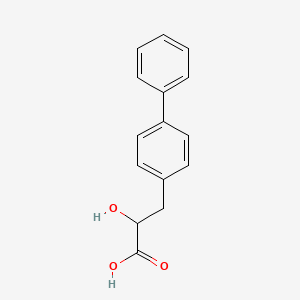
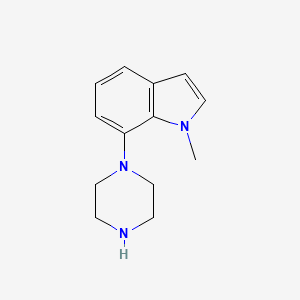
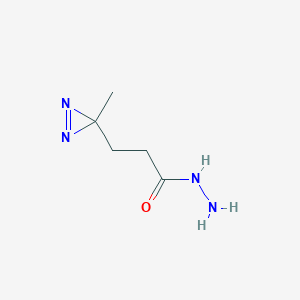
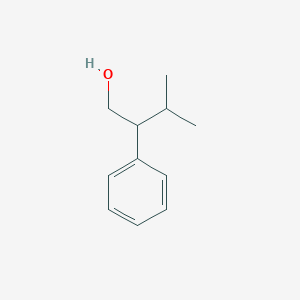
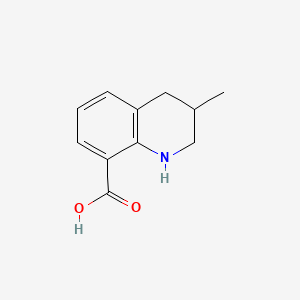
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
